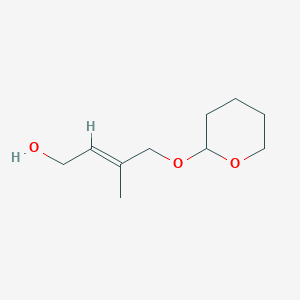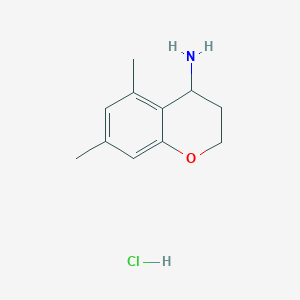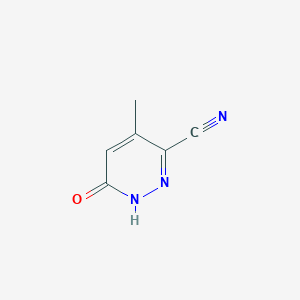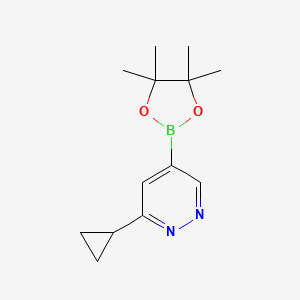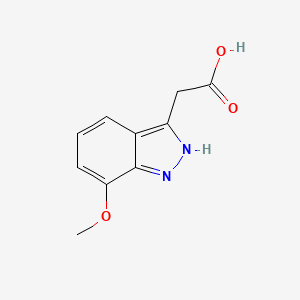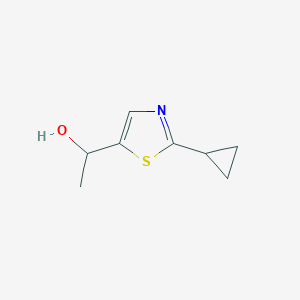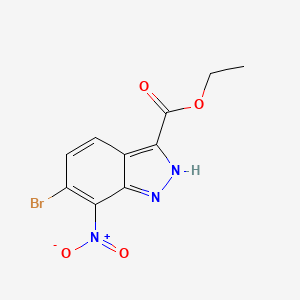![molecular formula C32H28N8O7S2 B12965894 2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12965894.png)
2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid is a complex organic compound that integrates multiple functional groups, including purine, benzhydryloxy, benzo[d]thiazole, and sulfonamide moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid involves several key steps:
Formation of the Purine Derivative: The synthesis begins with the preparation of the purine derivative. This typically involves the reaction of a suitable purine precursor with benzhydryloxycarbonyl chloride under basic conditions to introduce the benzhydryloxycarbonyl protecting group.
Introduction of the Benzo[d]thiazole Moiety: The next step involves the introduction of the benzo[d]thiazole moiety. This can be achieved through a nucleophilic substitution reaction where the purine derivative reacts with a benzo[d]thiazole-2-sulfonamide derivative.
Coupling with Acetamidoacetic Acid: The final step involves coupling the intermediate with acetamidoacetic acid. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitro groups if present, using agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the purine and benzo[d]thiazole moieties. Reagents such as alkyl halides or sulfonyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s purine and benzo[d]thiazole moieties are of particular interest. Purine derivatives are known for their roles in cellular processes, while benzo[d]thiazole derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid would depend on its specific biological target. Generally, compounds containing purine and benzo[d]thiazole moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity. The benzhydryloxycarbonyl group may act as a protecting group, enhancing the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
2-(2-(6-Amino-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid: Lacks the benzhydryloxycarbonyl group, which may affect its stability and bioavailability.
2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid, which may influence its chemical properties and biological activity.
Uniqueness
The unique combination of purine, benzhydryloxycarbonyl, benzo[d]thiazole, and sulfonamide moieties in 2-(2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid provides a versatile scaffold for the development of novel therapeutic agents
特性
分子式 |
C32H28N8O7S2 |
|---|---|
分子量 |
700.7 g/mol |
IUPAC名 |
2-[[2-[6-(benzhydryloxycarbonylamino)purin-7-yl]acetyl]-[2-(1,3-benzothiazol-2-ylsulfonylamino)ethyl]amino]acetic acid |
InChI |
InChI=1S/C32H28N8O7S2/c41-25(39(18-26(42)43)16-15-36-49(45,46)32-37-23-13-7-8-14-24(23)48-32)17-40-20-35-29-27(40)30(34-19-33-29)38-31(44)47-28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19-20,28,36H,15-18H2,(H,42,43)(H,33,34,38,44) |
InChIキー |
QTIABLRLOIYMNF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC=NC4=C3N(C=N4)CC(=O)N(CCNS(=O)(=O)C5=NC6=CC=CC=C6S5)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 5-nitrospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12965811.png)
